molecular formula C5H11NO B6187709 methyl({[(2S)-oxetan-2-yl]methyl})amine CAS No. 2648895-83-2

methyl({[(2S)-oxetan-2-yl]methyl})amine

Cat. No.: B6187709
CAS No.: 2648895-83-2
M. Wt: 101.1
InChI Key:
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Description

Methyl({[(2S)-oxetan-2-yl]methyl})amine is an organic compound . It is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group .


Synthesis Analysis

The synthesis of amines like this compound often involves S N 2 reactions in biochemistry, which are catalyzed by S-adenosyl methionine (SAM) – dependent methyltransferase enzymes . A methyl group is transferred in an S N 2 reaction from SAM to the amine group on the nucleotide base adenosine .


Molecular Structure Analysis

The nitrogen atom in most amines is sp3 hybridized. Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .


Chemical Reactions Analysis

Some of the most important examples of S N 2 reactions in biochemistry are those catalyzed by S-adenosyl methionine (SAM) – dependent methyltransferase enzymes . A methyl group is transferred in an S N 2 reaction from SAM to the amine group on the nucleotide base adenosine .


Physical and Chemical Properties Analysis

The physical and chemical properties of amines like this compound are influenced by their structure and bonding . The C-N bonds of non-conjugated amines is shorter than C-C bond in alkanes, and longer than the C-O bond present in alcohols .

Mechanism of Action

In both cases, a basic amino acid side chain is positioned in the active site in just the right place to deprotonate the nucleophilic group as it attacks, increasing its nucleophilicity . The electrophile in both reactions is a methyl carbon, so there is little steric hindrance to slow down the nucleophilic attack .

Safety and Hazards

Methylamine, a related compound, is a colorless gas and is a derivative of ammonia . It has a strong odor similar to rotten fish . It is used as a building block for the synthesis of numerous other commercially available compounds .

Future Directions

The future directions of research into amines like methyl({[(2S)-oxetan-2-yl]methyl})amine could involve further exploration of their synthesis, properties, and potential applications . This could include the development of new synthesis methods, the discovery of new reactions, and the investigation of their biological roles and potential uses in medicine and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl({[(2S)-oxetan-2-yl]methyl})amine involves the reaction of oxetan-2-ylmethanol with methylamine in the presence of a catalyst.", "Starting Materials": [ "Oxetan-2-ylmethanol", "Methylamine", "Catalyst" ], "Reaction": [ "Add oxetan-2-ylmethanol and methylamine to a reaction flask", "Add the catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using standard techniques such as column chromatography or recrystallization" ] }

CAS No.

2648895-83-2

Molecular Formula

C5H11NO

Molecular Weight

101.1

Purity

95

Origin of Product

United States

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